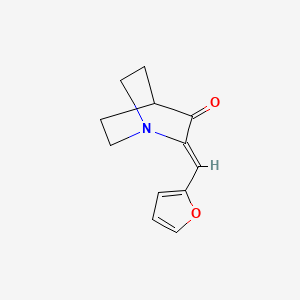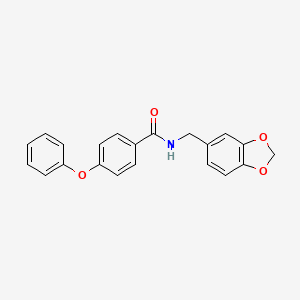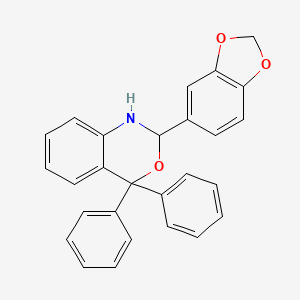
2-(2-furylmethylene)quinuclidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-furylmethylene)quinuclidin-3-one is a chemical compound that has been studied for various applications, primarily in the field of polymer and material science. Its molecular structure and properties allow it to be used in the synthesis of various polymers and materials.
Synthesis Analysis
Several methods for synthesizing derivatives of 2-(2-furylmethylene)quinuclidin-3-one have been explored. For instance, Xu et al. (2015) described the electrochemical synthesis of donor–acceptor type π-conjugated polymers containing this moiety, emphasizing its role in creating materials with distinct electrochemical and optical properties (Xu et al., 2015). Additionally, Sridharan and Prasad (2011) discussed the synthesis of 2-furylmethylene-2,3,4,9-tetrahydrocarbazol-1-ones, providing insights into the utility of these compounds in creating various heteroannulated derivatives (Sridharan & Prasad, 2011).
Molecular Structure Analysis
Research by Santini et al. (1995) focused on the molecular structure and conformation of geometric isomers of 2-(2-phenylbenzylidene)-3-quinuclidinone, providing valuable insights into the structural properties of related compounds (Santini et al., 1995).
Chemical Reactions and Properties
The compound's involvement in various chemical reactions has been documented. For instance, Kossmehl et al. (1994) discussed the electrochemical synthesis of poly[trans-1,2-di(2-furyl)ethylene] from derivatives of 2-(2-furylmethylene)quinuclidin-3-one, highlighting its redox properties and electrochromic behavior (Kossmehl et al., 1994).
Physical Properties Analysis
The physical properties of materials and polymers derived from this compound are significant. The work by Xu et al. (2015) exemplifies this, detailing the optical properties and colorimetry of synthesized polymers (Xu et al., 2015).
Chemical Properties Analysis
Its chemical properties, particularly in relation to polymer synthesis and material science, are well-documented. For example, Rademacher et al. (2002) explored the molecular and electronic structure of diastereomeric quinuclidine derivatives, providing insights into its chemical behavior and interactions (Rademacher et al., 2002).
科学的研究の応用
Transition Metal Complexes
Some studies have focused on the interaction of quinuclidine derivatives with transition metals. For example, the decomposition of transition metal tetrafluoroborates by strong base ligands including quinuclidine was investigated, suggesting potential applications in coordination chemistry and metal complex synthesis (Musgrave & Lin, 1973).
Superbases
Quinuclidine scaffolds have been used to develop superbases. A study screened various pyridine and quinuclidine derivatives to identify potential strong bases, which could have implications in organic synthesis and catalysis (Bachrach & Wilbanks, 2010).
Magnetic Refrigeration and Single-Molecule Magnet Behavior
Research on lanthanide complexes based on quinuclidine derivatives has shown applications in magnetic refrigeration and single-molecule magnet behavior, indicating potential uses in advanced materials science (Fang et al., 2018).
Electrochemical Oxidation
Quinuclidine has been used in electrochemical oxidation processes. A study demonstrated its use in the functionalization of unactivated C–H bonds, which is relevant in the field of green chemistry and sustainable industrial processes (Kawamata et al., 2017).
Molecular Interaction Studies
Investigations into the molecular interactions of quinuclidine with other compounds, such as trifluoromethane, provide insights into weak hydrogen bonding mechanisms, which are essential in understanding molecular structures and reactions (Gou et al., 2014).
Drug Carrier Applications
Studies have also explored the use of quinuclidine derivatives in drug delivery systems. For instance, the attachment of drugs to polyethylene glycols involved functionalization with compounds including quinuclidine (Zalipsky, Gilon & Zilkha, 1983).
特性
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLJEHXLQINNQQ-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5569642.png)
![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5569648.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569650.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569659.png)

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl cyclopropanecarboxylate](/img/structure/B5569676.png)
![3-ethyl-8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569684.png)
![2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B5569687.png)
![5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)
![3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569712.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5569732.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)